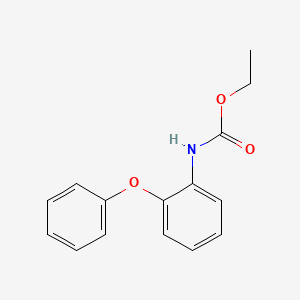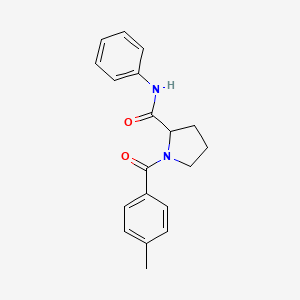![molecular formula C19H32N2O4 B6138996 1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6138996.png)
1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol, commonly known as ‘Terbutaline,’ is a β2-adrenergic receptor agonist that is used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is also used to prevent premature labor in pregnant women. Terbutaline is a synthetic compound that was first synthesized in the 1960s. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
Terbutaline acts as a β2-adrenergic receptor agonist, which means that it binds to and activates the β2-adrenergic receptors in the body. This activation leads to the relaxation of smooth muscle in the airways, resulting in bronchodilation and improved airflow. Terbutaline also has other effects, including the stimulation of glycogenolysis in the liver and skeletal muscle and the inhibition of insulin secretion from the pancreas.
Biochemical and Physiological Effects
Terbutaline has a wide range of biochemical and physiological effects on the body. It has been shown to increase heart rate and cardiac output, dilate blood vessels, and improve oxygen delivery to the tissues. Terbutaline also has effects on the respiratory system, including the relaxation of smooth muscle in the airways and the stimulation of mucus secretion. Additionally, Terbutaline has been shown to have effects on glucose metabolism, including the stimulation of glycogenolysis and the inhibition of insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
Terbutaline has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its biochemical and physiological effects. It is also readily available and relatively inexpensive. However, Terbutaline has some limitations, including its potential for non-specific effects and its potential for inducing side effects in some individuals.
Orientations Futures
There are several potential future directions for research on Terbutaline. One area of interest is the development of new β2-adrenergic receptor agonists that have improved selectivity and efficacy. Another area of interest is the investigation of the effects of Terbutaline on other physiological systems, including the immune system and the central nervous system. Additionally, there is interest in the development of new formulations of Terbutaline that have improved pharmacokinetic properties and reduced potential for side effects.
Conclusion
Terbutaline is a well-characterized β2-adrenergic receptor agonist that has been extensively studied for its biochemical and physiological effects. It has potential applications in scientific research, including the investigation of the mechanism of action of β2-adrenergic receptor agonists and their effects on various physiological systems. However, further research is needed to fully understand the potential of Terbutaline and to develop new and improved formulations with reduced potential for side effects.
Méthodes De Synthèse
Terbutaline can be synthesized using various methods, including the reaction of 2-methoxy-4-(2-propenyl)phenol with tert-butylamine in the presence of a base, followed by the reaction with morpholine and isopropylamine. Another method involves the reaction of 2-(tert-butylamino)-4-(2-hydroxyethoxy)phenol with 4-morpholinepropanol in the presence of a base. The synthesis of Terbutaline is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Terbutaline has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various physiological systems, including the respiratory, cardiovascular, and nervous systems. Terbutaline has been used in research studies to investigate the mechanism of action of β2-adrenergic receptor agonists, as well as their effects on the cardiovascular and respiratory systems.
Propriétés
IUPAC Name |
1-[4-[(tert-butylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4/c1-19(2,3)20-12-15-5-6-17(18(11-15)23-4)25-14-16(22)13-21-7-9-24-10-8-21/h5-6,11,16,20,22H,7-10,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTCOCYLFAKHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)OCC(CN2CCOCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6138913.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6138916.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6138919.png)
![methyl N-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6138922.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-isobutyl-N-methyl-3-isoxazolecarboxamide](/img/structure/B6138933.png)

![(2-{[2-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6138950.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B6138961.png)
![N-(2-chlorobenzyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6138967.png)
![N-benzyl-N'-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6138974.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-methyl-2-(3-thienyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6138989.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B6139032.png)